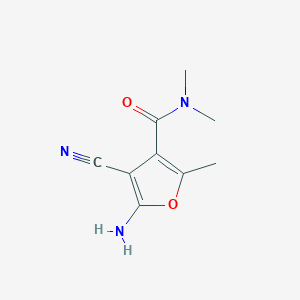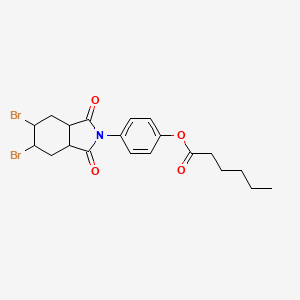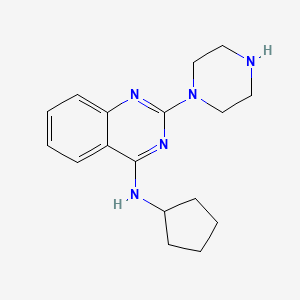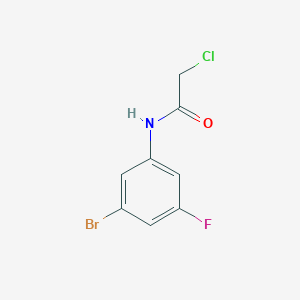![molecular formula C33H36N4O8S2 B12458153 N,N'-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}pentanediamide](/img/structure/B12458153.png)
N,N'-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanediamide core with two 4-ethoxyphenylsulfamoyl groups attached to the nitrogen atoms, making it a molecule of interest in both synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE typically involves a multi-step process. One common method includes the reaction of pentanediamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxythiophenol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide groups are known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the ethoxyphenyl groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS({4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE
- N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})HEXANEDIAMIDE
Uniqueness
N,N’-BIS({4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL})PENTANEDIAMIDE is unique due to its specific combination of ethoxyphenyl and sulfamoyl groups attached to a pentanediamide core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C33H36N4O8S2 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N,N'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pentanediamide |
InChI |
InChI=1S/C33H36N4O8S2/c1-3-44-28-16-8-26(9-17-28)36-46(40,41)30-20-12-24(13-21-30)34-32(38)6-5-7-33(39)35-25-14-22-31(23-15-25)47(42,43)37-27-10-18-29(19-11-27)45-4-2/h8-23,36-37H,3-7H2,1-2H3,(H,34,38)(H,35,39) |
InChI Key |
RQHZMCFGMBLXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)



![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)

![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12458106.png)
![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)

![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
![6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12458140.png)

